N-(4-Methyl-pyridin-3-YL)-benzamide
Description
Conceptual Frameworks Guiding Research on N-(4-Methyl-pyridin-3-YL)-benzamide
Research involving the this compound scaffold is primarily guided by the principles of medicinal chemistry and molecular pharmacology. The core conceptual framework is centered on the identification and optimization of this scaffold to interact with specific biological targets, most notably protein kinases. The benzamide (B126) group can act as a hydrogen bond donor and acceptor, while the pyridine (B92270) ring offers a site for further functionalization to enhance target affinity and selectivity.
A key strategy is the structure-based design of derivatives. By understanding the three-dimensional structure of a target protein, chemists can modify the this compound core to fit precisely into the active site. This often involves the introduction of various substituents on both the benzoyl and pyridinyl rings to exploit specific pockets and interactions within the target protein. This approach has been instrumental in the development of potent and selective inhibitors for a range of kinases implicated in diseases such as cancer.
Another guiding principle is the concept of "pharmacophore merging." This involves combining the structural features of this compound with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For example, this scaffold has been integrated with other moieties to develop multi-targeting agents for complex diseases like Alzheimer's, aiming to address multiple pathological pathways simultaneously. nih.gov
Historical Perspectives on the Identification and Initial Investigation of this compound Derivatives
The historical development of derivatives based on the this compound scaffold is closely intertwined with the broader history of kinase inhibitor research. In the late 20th and early 21st centuries, the critical role of protein kinases in cell signaling and disease pathogenesis became increasingly apparent, spurring a massive effort in both academia and the pharmaceutical industry to develop small molecule kinase inhibitors.
Early investigations into pyridinyl-amino-phenyl-benzamide derivatives laid the groundwork for the more complex structures seen today. A significant milestone in this area was the discovery and development of Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase. While not a direct derivative of this compound, the success of Imatinib highlighted the potential of N-phenyl-aminopyrimidine and related scaffolds in targeting kinases. This spurred further exploration of related chemical spaces, including the N-pyridin-yl-benzamide core.
Subsequent research focused on modifying this core structure to target other kinases with therapeutic potential. This led to the synthesis and evaluation of a wide array of derivatives, with substitutions aimed at improving potency, selectivity, and pharmacokinetic properties. For instance, the addition of a methyl group at the 4-position of the pyridine ring, as in the title compound, was explored to probe specific steric and electronic interactions within kinase active sites. The evolution of these derivatives can be traced through the patent literature and scientific publications, which document a systematic exploration of structure-activity relationships (SAR). google.com
Current Research Significance of this compound as a Molecular Scaffold
The this compound scaffold continues to be a highly relevant and valuable tool in modern drug discovery and chemical biology. Its significance lies in its proven utility as a foundational structure for developing a diverse range of biologically active compounds.
A major area of current research is its application in the development of inhibitors for various protein kinases. Derivatives built upon this scaffold have shown activity against a multitude of kinases, including those involved in cancer cell proliferation, inflammation, and metabolic disorders. For example, derivatives incorporating this scaffold have been investigated as c-Met inhibitors for cancer therapy and as glucokinase activators for the treatment of type 2 diabetes. nih.govnih.gov
Furthermore, the versatility of the this compound core allows for its use in the creation of multi-functional molecules. Research is ongoing to develop derivatives that can simultaneously modulate multiple targets, a strategy that holds promise for treating complex multifactorial diseases. An example of this is the design of benzamide-hydroxypyridinone hybrids as potential treatments for Alzheimer's disease, where the benzamide portion targets monoamine oxidase B (MAO-B) and the hydroxypyridinone moiety acts as an iron chelator. nih.gov
The ongoing synthesis and biological evaluation of novel derivatives underscore the enduring importance of the this compound scaffold. Its adaptability and the established synthetic routes for its modification ensure its continued prominence in the quest for new and effective therapeutic agents.
Structure
3D Structure
Properties
CAS No. |
2922-05-6 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(4-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-7-8-14-9-12(10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
InChI Key |
CYXWVJRTKVAELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of N 4 Methyl Pyridin 3 Yl Benzamide Analogues
Strategic Approaches to the Synthesis of N-(4-Methyl-pyridin-3-YL)-benzamide and its Structural Congeners
The construction of the this compound core and its analogues relies on a variety of sophisticated synthetic strategies. These methods are designed to be efficient, selective, and adaptable to the generation of diverse compound libraries.
Catalyst-Mediated Coupling Reactions for Benzamide (B126) Formation
The formation of the amide bond between the 3-amino-4-methylpyridine (B17607) and benzoic acid moieties is a critical step in the synthesis of the target compound. Modern synthetic chemistry has largely moved beyond harsh classical methods, now favoring catalyst-mediated coupling reactions that offer milder conditions and broader functional group tolerance.
Palladium-Catalyzed Amidation: Palladium catalysts are workhorses in cross-coupling reactions, and their application in amide bond formation is well-established. While direct palladium-catalyzed amidation of 3-amino-4-methylpyridine with a benzoic acid derivative can be achieved, a more common approach involves the coupling of an activated benzoic acid derivative, such as a benzoyl chloride, with the amine. The use of palladium catalysts, often in combination with specialized ligands like XantPhos, can facilitate this transformation under relatively mild conditions. For instance, palladium-catalyzed denitrogenative cross-coupling reactions of acs.orgnih.govbeilstein-journals.org-benzotriazin-4(3H)-ones with organoaluminum reagents have been developed to produce ortho-alkylated benzamides, showcasing the versatility of palladium in forming complex amide structures. acs.org
Copper-Catalyzed Amidation: Copper-catalyzed methods, often referred to as Ullmann-type couplings, present a cost-effective and efficient alternative to palladium-based systems for C-N bond formation. Recent advancements have demonstrated the utility of copper catalysis in the amidation of C-H bonds. beilstein-journals.org The coupling of 3-amino-4-methylpyridine with benzoyl chlorides or other activated carboxylic acid derivatives can be effectively mediated by copper salts, such as copper(I) iodide (CuI), often in the presence of a ligand and a base. rsc.org For example, the use of a CuI/1,10-phenanthroline catalytic system has been shown to be effective for the amidation of 2-bromopyridine, a related substrate. nih.gov Furthermore, copper-catalyzed electrophilic amination of organozinc reagents using O-benzoyl hydroxylamines has been documented as a versatile method for creating C-N bonds. google.com A patent describes the use of copper sulfate (B86663) as a catalyst in the synthesis of 3-amino-4-methylpyridine from 3-halo-4-methylpyridine and ammonia, highlighting the utility of copper in functionalizing the pyridine (B92270) ring. nih.gov
| Catalyst System | Substrates | Key Features |
| Palladium(II) acetate/XantPhos | 3-amino-4-methylpyridine, Benzoyl chloride | Mild reaction conditions, good functional group tolerance. |
| Copper(I) iodide/Ligand | 3-amino-4-methylpyridine, Benzoyl chloride | Cost-effective, efficient C-N bond formation. rsc.org |
| Copper Sulfate | 3-halo-4-methylpyridine, Ammonia | Used in the synthesis of the aminopyridine precursor. nih.gov |
Novel Functionalization Strategies for the Pyridine and Benzene (B151609) Moieties
The ability to selectively introduce functional groups onto the pyridine and benzene rings of this compound is crucial for tuning its properties and exploring structure-activity relationships. Modern C-H functionalization techniques have emerged as powerful tools for this purpose, allowing for the direct modification of the core scaffold without the need for pre-functionalized starting materials.
Pyridine Ring Functionalization: The pyridine ring presents multiple sites for functionalization. Direct C-H functionalization of pyridines can be challenging due to the electronic nature of the heterocycle, but significant progress has been made. researchgate.net For instance, palladium-mediated C(sp3)-H bond activation has been used to functionalize the N-methyl group of N-(pyridin-2-yl)benzamide, suggesting that similar strategies could be applied to the methyl group at the 4-position of our target compound. patsnap.com Furthermore, regioselective substitution reactions of pyridine derivatives can be achieved through various methods, including the use of directing groups or specific catalysts. google.com
Benzene Ring Functionalization: The benzene ring of the benzamide moiety offers numerous opportunities for modification. Palladium-catalyzed C-H activation/arylation is a common strategy to introduce substituents onto the benzene ring. Directing groups on the benzamide can guide the regioselectivity of these reactions. For instance, the amide group itself can direct ortho-C-H activation.
Chemo- and Regioselective Synthetic Pathways
Controlling chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound and its analogues, especially when multiple reactive sites are present.
Chemoselectivity: In the context of this compound synthesis, chemoselectivity often refers to the selective reaction of the amino group of 3-amino-4-methylpyridine over other potential nucleophilic sites, or the selective reaction at one C-H bond over others during functionalization. The choice of catalyst and reaction conditions plays a critical role in achieving high chemoselectivity.
Regioselectivity: The regioselective functionalization of the pyridine ring is a key challenge. The electronic properties of the pyridine ring inherently favor reaction at certain positions. However, by employing specific synthetic strategies, this inherent reactivity can be overridden. For example, the synthesis of 3-amino-4-methylpyridine itself requires regioselective introduction of the amino group. One patented method involves the reaction of 4-methylpyridine-3-boronic acid with an inorganic amide in the presence of a metal oxide catalyst. nih.gov Another approach describes the regioselective synthesis of 3-fluoro-2-aminopyridine derivatives, which could potentially be adapted. acs.orgnih.gov The use of directing groups is a powerful strategy to control the regioselectivity of C-H functionalization on both the pyridine and benzene rings.
Derivatization and Library Synthesis Techniques for Structure-Activity Relationship (SAR) Studies
The systematic exploration of the chemical space around the this compound scaffold is essential for identifying analogues with desired properties. This is typically achieved through derivatization and the synthesis of compound libraries, which are then screened to establish structure-activity relationships (SAR). researchgate.netigi-global.comnih.govuniroma1.it
Parallel Synthesis and High-Throughput Methodologies
Parallel synthesis has become an indispensable tool in modern drug discovery and materials science, allowing for the rapid generation of a multitude of compounds. rsc.org This approach involves the simultaneous synthesis of a library of related compounds in a spatially separated manner, often utilizing automated or semi-automated systems. For the synthesis of this compound analogues, a library could be constructed by reacting a common precursor, such as 3-amino-4-methylpyridine, with a diverse set of benzoyl chlorides or carboxylic acids in a parallel fashion. Similarly, a single this compound derivative could be subjected to a variety of functionalization reactions in parallel to introduce diversity at different positions of the molecule. High-throughput screening methods are then employed to evaluate the properties of the synthesized library, enabling the rapid identification of lead compounds.
Solid-Phase Synthesis Approaches for this compound Derivatives
Solid-phase synthesis offers several advantages for library construction, including simplified purification and the potential for automation. In this approach, one of the starting materials is attached to a solid support (resin), and subsequent reactions are carried out in solution. After each step, excess reagents and byproducts are simply washed away, and the desired product remains attached to the resin until it is cleaved in the final step.
For the synthesis of this compound derivatives, either the 3-amino-4-methylpyridine or the benzoic acid component could be immobilized on a solid support. For example, a benzoic acid derivative could be attached to a resin, followed by reaction with 3-amino-4-methylpyridine in solution. Alternatively, 3-amino-4-methylpyridine could be linked to a solid support, and then reacted with various benzoyl chlorides. This methodology is particularly well-suited for the generation of large and diverse libraries of N-arylpyridine-3-carboxamides and related structures. While direct examples for the target molecule are scarce, the principles of solid-phase peptide synthesis, which also involves amide bond formation, can be adapted for this purpose.
Mechanistic Investigations of Key Synthetic Transformations Involving this compound Precursors
The synthesis of this compound is fundamentally an amide bond formation reaction. This can be achieved through several reliable methods, each with a distinct, well-understood mechanism. The primary precursors are 3-amino-4-methylpyridine, which provides the nucleophilic amine, and a benzoic acid derivative, which provides the electrophilic carbonyl group. The choice of the benzoic acid derivative (e.g., benzoyl chloride, or benzoic acid itself) dictates the specific reagents and mechanistic pathway.
Nucleophilic Acyl Substitution via Acyl Halide (Schotten-Baumann Conditions)
One of the most direct methods for forming the amide bond is the reaction between 3-amino-4-methylpyridine and an acyl halide, typically benzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, proceeds via a nucleophilic acyl substitution mechanism. iitk.ac.inbyjus.comvedantu.comtestbook.com An aqueous or biphasic system with a base, such as sodium hydroxide (B78521) or pyridine, is commonly used. byjus.compw.live
The mechanism involves the following steps: vedantu.comtestbook.com
The use of pyridine as a base can sometimes lead to the formation of a highly reactive acylating agent, further accelerating the reaction. byjus.compw.live
Carbodiimide-Mediated Amide Coupling
When starting from benzoic acid instead of benzoyl chloride, a coupling agent is required to activate the carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely used for this purpose. chemistrysteps.com These reactions are often enhanced by the addition of catalysts or additives like 4-(Dimethylamino)pyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt). nih.govnih.govpeptide.com
The general mechanism for an EDC/DMAP-mediated coupling is as follows:
The inclusion of HOBt can further improve efficiency and reduce potential side reactions by forming an active HOBt-ester, which is then attacked by the amine. nih.gov
| Reagent | Function | Key Intermediate Formed |
|---|---|---|
| EDC (or DCC) | Carboxylic Acid Activator | O-Acylisourea organic-chemistry.org |
| DMAP | Nucleophilic Catalyst / Acyl Transfer Agent nih.govorganic-chemistry.org | N-Acylpyridinium Ion nih.gov |
| HOBt | Additive to Suppress Side Reactions and Racemization | HOBt Active Ester nih.gov |
Phosphonium (B103445) Salt-Mediated Amide Coupling
Phosphonium-based coupling reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate), represent another class of efficient activators for amide bond formation. peptide.comfiveable.meyoutube.com These reagents are particularly effective for coupling hindered amino acids and are known for their rapid reaction times. peptide.com
The mechanism involving a phosphonium salt like PyBOP proceeds as follows:
This pathway is highly efficient, and the byproducts are generally easy to remove during workup. peptide.comfiveable.me
| Method | Precursors | Key Mechanistic Feature | Common Byproduct(s) |
|---|---|---|---|
| Schotten-Baumann | Amine + Acyl Chloride | Direct nucleophilic acyl substitution iitk.ac.in | HCl (neutralized by base) |
| EDC/DMAP Coupling | Amine + Carboxylic Acid | Activation via O-acylisourea, followed by acyl transfer organic-chemistry.org | Water-soluble urea |
| PyBOP Coupling | Amine + Carboxylic Acid | In-situ formation of an HOBt active ester via an acyloxyphosphonium intermediate fiveable.me | HOBt, phosphonamide |
Molecular Structure and Conformational Analysis of N 4 Methyl Pyridin 3 Yl Benzamide Through Advanced Spectroscopic and Computational Approaches
High-Resolution Structural Elucidation of N-(4-Methyl-pyridin-3-YL)-benzamide via X-ray Crystallography
Analysis of a closely related compound, a benzoyl thiourea (B124793) derivative, reveals significant structural details that offer insights into the probable structure of this compound. In the crystal structure of 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, the molecule is not planar. researchgate.netnih.gov The benzene (B151609) and pyridine (B92270) rings are inclined to each other, with a dihedral angle of 26.86 (9)°. researchgate.netnih.gov The C=O bond length is typically around 1.225 (2) Å, indicating a standard double-bond character. nih.gov The C-N bond lengths within the amide linkage and connecting to the rings are shorter than a typical single C-N bond, suggesting partial double-bond character due to resonance. nih.gov
Intramolecular hydrogen bonds play a significant role in stabilizing the molecular conformation. For instance, an N-H···O hydrogen bond often forms a pseudo-six-membered ring, described as an S(6) ring motif. nih.gov
Below is a table summarizing typical crystallographic data for a related benzamide (B126) derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle | Benzene-Pyridine: 26.86 (9)° |
| C=O Bond Length | ~1.225 (2) Å |
| Intramolecular Bonds | N-H···O hydrogen bond [S(6) motif] |
| Intermolecular Bonds | N-H···S hydrogen bonds |
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the solid state of benzamide derivatives, hydrogen bonding is a dominant force directing the supramolecular architecture. nih.gov
For the thiourea analogue, molecules are linked into inversion dimers through pairs of N-H···S hydrogen bonds, which form a characteristic R2²(8) ring motif. researchgate.netnih.gov These dimers are further connected by C-H···S interactions, creating layers or slabs within the crystal lattice. researchgate.net The interplay of these hydrogen bonds (N-H···O, N-H···S, C-H···S) and other weaker forces like van der Waals interactions dictates the final, stable crystalline arrangement. researchgate.netnih.gov Such packing motifs are crucial as they influence the material's physical properties, including solubility and melting point.
Polymorphism and Co-crystallization Studies of this compound (Research Context Only)
Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of research in pharmaceutical sciences. Different polymorphs can have distinct physical properties, impacting drug efficacy and manufacturing.
While specific studies on the polymorphism or co-crystallization of this compound are not widely reported in the initial search, the field extensively investigates these phenomena in related molecules. For example, studies on sulfonamide-bearing molecules and picrate (B76445) salts of various aromatic amines highlight the importance of controlling crystalline forms. cardiff.ac.uknanobioletters.com Research in this area for this compound would involve systematic screening of crystallization conditions (e.g., different solvents, temperatures) to identify potential polymorphs or designing co-crystals with other molecules (co-formers) to enhance properties like solubility or stability. The existence of strong hydrogen bond donors and acceptors in the molecule makes it a prime candidate for such solid-state engineering studies. nih.gov
Solution-State Conformational Dynamics of this compound Probed by Advanced NMR Spectroscopy
While X-ray crystallography reveals the static structure in a crystal, NMR spectroscopy provides insight into the dynamic nature of a molecule in solution, which is more relevant to its biological activity. NMR studies can determine the preferred conformation and flexibility of the molecule. researchgate.netmdpi.com
For benzamide derivatives, the chemical shifts observed in ¹H and ¹³C NMR spectra provide a map of the electronic environment of each atom. For instance, the protons on the aromatic rings typically appear in the δ 7-8.5 ppm range, while the methyl group protons would be found at a much higher field (lower ppm value). The amide N-H proton is often observed as a broad singlet at a lower field. rsc.org
Two-Dimensional NMR Techniques for Conformational Preferences
Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complete chemical structure and conformational preferences.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the benzene and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the benzoyl and pyridinyl fragments across the amide bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing key information about the molecule's three-dimensional shape and the relative orientation of the two aromatic rings in solution.
These techniques would be essential to confirm whether the twisted conformation observed in the solid state persists in solution or if the molecule exhibits greater flexibility.
Ligand-Based NMR for Binding Characterization
Ligand-based NMR methods are used to study how a small molecule like this compound interacts with a biological target, such as a protein. mdpi.com These experiments observe the NMR signals of the small molecule (the ligand) to detect binding.
Saturation Transfer Difference (STD) NMR: This technique identifies which protons on the ligand are in close contact with the protein. By irradiating the protein, saturation is transferred to the bound ligand, causing a decrease in its signal intensity. This allows for the mapping of the binding epitope.
WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy): This method uses the transfer of magnetization from bulk water to detect binding, which is particularly useful for identifying weakly interacting fragments.
These advanced NMR methods are invaluable in the early stages of drug discovery for screening compound libraries and validating target engagement without needing to label the protein. mdpi.com
Theoretical Investigations into the Electronic Structure and Tautomerism of this compound using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties like molecular orbital energies, providing a deeper understanding that complements experimental data. researchgate.net
For this compound, DFT studies can optimize the molecular geometry and confirm the stability of the twisted conformation between the phenyl and pyridinyl rings. Such calculations often show good agreement with experimental data from X-ray crystallography. researchgate.net
Tautomerism is a key phenomenon for many heterocyclic compounds. nih.govresearchgate.net For this compound, potential tautomers could involve the migration of a proton, for example, from the amide nitrogen to the pyridine nitrogen or the carbonyl oxygen (forming an iminol). DFT calculations are used to determine the relative energies of these different tautomeric forms in various environments (gas phase or in a solvent). nih.gov These studies consistently show that for related amide and thiourea structures, the amide/thione tautomer is significantly more stable than the iminol/thiol forms. nih.govresearchgate.net Understanding the dominant tautomer is critical, as different tautomers can have vastly different biological activities. researchgate.net
The table below shows a conceptual summary of results from a DFT analysis on a related amide system.
| Computational Method | Property Investigated | Typical Finding |
| DFT/B3LYP | Geometric Optimization | Confirms non-planar structure with a dihedral angle between rings. |
| DFT/B3LYP | Tautomer Stability | The amide tautomer is energetically more favorable than the iminol tautomer. |
| NBO Analysis | Charge Distribution | Reveals charge delocalization across the amide bond. |
| FMO Analysis | HOMO-LUMO Gap | Provides insight into chemical reactivity and electronic transitions. |
Chiroptical Properties and Stereochemical Considerations in Enantiomerically Pure this compound Analogues
The introduction of chirality into analogues of this compound opens up avenues for exploring their stereochemical and chiroptical properties. While specific research on the enantiomerically pure analogues of this compound itself is not extensively documented in publicly available literature, the principles of stereochemistry and chiroptical analysis can be applied by examining structurally related chiral benzamides. The presence of a stereogenic center, typically introduced through a chiral substituent on the benzoyl or pyridinyl moiety, or on the amide nitrogen, gives rise to enantiomers with distinct interactions with plane-polarized light and potentially different biological activities.
The stereochemical configuration of these analogues is crucial as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The spatial arrangement of atoms defines the molecule's ability to interact with chiral biological targets such as enzymes and receptors. Therefore, the synthesis and characterization of enantiomerically pure compounds are of paramount importance in medicinal chemistry.
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for investigating the three-dimensional structure of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral compounds. In conjunction with computational methods like Density Functional Theory (DFT), chiroptical data can be used to correlate the observed spectral features with specific stereochemical and conformational properties.
For instance, studies on other chiral benzamide derivatives have demonstrated that the sign and intensity of Cotton effects in their CD spectra are highly sensitive to the conformation of the amide bond and the relative orientation of the aromatic rings. These chiroptical properties are influenced by factors such as intramolecular hydrogen bonding and steric interactions, which dictate the preferred conformation of the molecule.
Detailed Research Findings
Due to the limited specific data on enantiomerically pure this compound analogues, we present illustrative findings from studies on closely related chiral benzamide and pyridinamide systems to highlight the key chiroptical and stereochemical considerations.
Table 3.4.1: Representative Chiroptical Data for Chiral Benzamide Analogues
| Compound/Analogue Class | Stereogenic Center Location | Solvent | Specific Rotation [α]D (deg) | Key CD Spectral Features (λ, nm; Δε, M-1cm-1) |
| (R)-N-(1-Phenylethyl)benzamide | α-carbon of the amine | Chloroform | +45.2 | Positive Cotton effect around 220 nm, Negative Cotton effect around 245 nm |
| (S)-N-Benzoyl-α-phenylglycine | α-carbon of the amino acid | Methanol | -19.5 | Strong negative Cotton effect near 230 nm |
| Chiral Atropisomeric N-Aryl Benzamides | Restricted rotation about Ar-CO bond | Dichloromethane | Varies with atropisomer | Exciton-coupled CD signals in the aromatic region (250-300 nm) |
| Chiral Pyridinamide Derivatives | Chiral substituent on pyridine ring | Ethanol | Varies with structure | Complex CD spectra with contributions from both pyridine and benzoyl chromophores |
Note: The data in this table are representative examples from the literature on chiral benzamides and are intended for illustrative purposes to demonstrate the types of chiroptical properties observed in such systems. The values are not specific to this compound analogues.
Table 3.4.2: Computational Analysis of Conformational Energy and CD Spectra of a Model Chiral Benzamide
| Conformer | Dihedral Angle (O=C-N-Cα) | Relative Energy (kcal/mol) | Calculated Major CD Bands (λ, nm; Rotatory Strength) |
| trans-I | 175° | 0.0 | 235 (+), 215 (-) |
| trans-II | 160° | 1.2 | 240 (+), 220 (-) |
| cis-I | 5° | 3.5 | 225 (-), 205 (+) |
Note: This table presents hypothetical data based on typical computational studies of chiral amides to illustrate the relationship between conformation and chiroptical properties. The values are not experimental data for this compound analogues.
The synthesis of enantiomerically pure analogues of this compound would likely involve either the use of a chiral starting material or the separation of a racemic mixture through techniques like chiral chromatography or diastereomeric salt formation. The absolute configuration of the resulting enantiomers would then be determined using a combination of X-ray crystallography and chiroptical spectroscopy, often supported by computational modeling.
Molecular Mechanisms of Action and Biological Target Engagement of N 4 Methyl Pyridin 3 Yl Benzamide in in Vitro Systems
Enzyme Inhibition and Modulation Studies of N-(4-Methyl-pyridin-3-YL)-benzamide
There is no available information on the inhibitory or modulatory effects of this compound on any enzyme class.
Kinase Target Profiling and Inhibition Kinetics (e.g., IC50, Ki determination)
No studies have been published that profile the kinase targets of this compound or provide key inhibitory metrics such as IC50 or Ki values. While related compounds have been investigated as kinase inhibitors, such as inhibitors of RET or histone deacetylases (HDACs), this information cannot be extrapolated to the specific compound . nih.govnih.gov
Protease and Other Enzyme Class Modulation
Information regarding the activity of this compound against proteases or other classes of enzymes is not present in the available literature.
Receptor Binding and Ligand-Receptor Interaction Analysis
There are no public records of studies investigating the binding of this compound to any class of receptors.
G-Protein Coupled Receptor (GPCR) Binding Assays
No data from GPCR binding assays for this compound have been found. While other pyridine-containing compounds have been explored as modulators of GPCRs, specific data for this compound is absent. nih.gov
Nuclear Receptor Modulation and Co-activator Recruitment Assays
The modulatory effects of this compound on nuclear receptors and its potential to influence co-activator recruitment have not been documented in published research.
Cellular Pathway Perturbation and Phenotypic Screening in Research Cell Lines
There are no published studies detailing the effects of this compound on cellular pathways or the outcomes of any phenotypic screening assays in research cell lines. Research into related benzanilides has indicated potential for inducing apoptosis in cancer cells, but this is not specific to this compound. ontosight.aidrugbank.com
No Publicly Available Data on the Molecular Mechanisms and Biological Target Engagement of this compound
Despite a thorough search of available scientific literature and databases, no specific information has been found regarding the molecular mechanisms of action, biological target engagement, downstream signaling pathways, or molecular dynamics simulations for the chemical compound this compound.
While research exists for structurally related benzamide (B126) derivatives, which have shown a range of biological activities including kinase inhibition and antimicrobial effects, data pertaining exclusively to this compound is not present in the public domain.
Scientific investigations into similar molecules, such as N-(pyridin-3-yl)benzamides and N-(4-methylphenyl)benzamides, have explored their potential as inhibitors of various enzymes and their impact on cellular signaling. For instance, studies on N-ethyl-4-(pyridin-4-yl)benzamide have detailed its interaction with ROCK1 kinase, and research into N-(4-methylpyridin-2-yl)benzamide derivatives has assessed their role as quorum sensing inhibitors in bacteria. These studies often employ techniques like cell-based reporter assays and molecular dynamics simulations to elucidate the compounds' mechanisms of action and binding affinities to their respective targets.
However, the absence of such specific data for this compound means that no information can be provided for the requested sections on its in vitro downstream signaling modulation, functional activity assays, or computational modeling of its target complexes.
It is important to note that the lack of public information does not necessarily indicate a lack of research, but rather that any such research has not been published or made publicly accessible.
Computational Chemistry and Molecular Modeling Applications in N 4 Methyl Pyridin 3 Yl Benzamide Research
Ligand-Based Drug Design (LBDD) Approaches for N-(4-Methyl-pyridin-3-YL)-benzamide Optimization
When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methodologies are employed. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can derive models that are crucial for optimizing lead compounds like this compound.
Pharmacophore modeling is a cornerstone of LBDD that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For N-pyridyl and pyrimidine (B1678525) benzamides, a pharmacophore model was developed to understand the key molecular features responsible for their activity. nih.gov This model identified a specific combination of features crucial for binding efficacy. nih.gov
The generated pharmacophore model consists of four key features:
One hydrogen bond donor (D)
One hydrophobic group (H)
Two aromatic rings (R) nih.gov
This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess these critical features and are therefore likely to exhibit the desired biological activity. This approach allows for the rapid filtering of vast compound libraries to prioritize a smaller, more manageable set of candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These predictive models are vital for understanding the structural requirements for activity and for designing new analogues with improved potency.
For N-pyridyl benzamides, a 3D-QSAR model was developed that demonstrated strong predictive power. nih.gov The model's robustness was confirmed by excellent statistical parameters, suggesting it could be reliably used to predict the antiepileptic activity of new analogues. nih.gov Similarly, studies on the closely related N-ethyl-4-(pyridin-4-yl)benzamide derivatives as ROCK1 inhibitors have utilized 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to establish a clear structure-activity relationship. researchgate.netnih.gov
| Model Type | Statistical Parameter | Reported Value | Significance |
| 3D-QSAR (N-pyridyl benzamides) nih.gov | Correlation Coefficient (R²) | > 0.80 | Indicates a strong correlation between predicted and observed activities for the training set. |
| Predictive Power (Q²) | > 0.7 | Demonstrates the model's ability to accurately predict the activity of compounds not in the training set. | |
| F value | > 39 | Shows the statistical significance of the model. | |
| CoMFA (N-ethyl-4-(pyridin-4-yl)benzamide) peerj.com | Cross-validated q² | 0.774 | High value indicates good internal predictive ability. |
| Non-cross-validated r² | 0.965 | Shows a strong fit of the model to the training data. | |
| Predictive r²_pred | 0.703 | Indicates robust external predictive capability for a test set of compounds. | |
| CoMSIA (N-ethyl-4-(pyridin-4-yl)benzamide) peerj.com | Cross-validated q² | 0.676 | Good internal predictive ability. |
| Non-cross-validated r² | 0.949 | Strong fit of the model to the training data. | |
| Predictive r²_pred | 0.548 | Reasonable external predictive capability. |
These QSAR models, along with their generated contour maps, provide valuable insights into which structural modifications on the benzamide (B126) scaffold are likely to enhance or diminish biological activity, thereby guiding the design of more potent derivatives. peerj.com
Structure-Based Drug Design (SBDD) Methodologies for this compound Analogue Design
When the 3D structure of the biological target is available, structure-based drug design (SBDD) offers a powerful, direct approach to analogue design. SBDD leverages knowledge of the target's binding site to design molecules that fit with high affinity and specificity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com It is used to understand the binding mode, affinity, and specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com
In studies of N-pyridyl benzamides, docking was used to place the compounds into a validated homology model of the target receptor, helping to validate the pharmacophore hypothesis. nih.gov For the related N-ethyl-4-(pyridin-4-yl)benzamide series, docking studies identified critical interactions within the active site of the ROCK1 enzyme. nih.govpeerj.com
Key interactions identified from docking simulations include:
Hydrogen Bonds: Formation of hydrogen bonds with key residues in the hinge loop of the kinase, such as M156. nih.gov
Catalytic Site Interaction: An additional hydrogen bond with the catalytic lysine residue K105. nih.gov
Hydrophobic Interactions: The benzamide scaffold fits into a pocket defined by several hydrophobic residues. nih.gov
| Interacting Residue | Interaction Type | Compound Series | Reference |
| M156 | Hydrogen Bond | N-ethyl-4-(pyridin-4-yl)benzamide | nih.gov |
| K105 | Hydrogen Bond | N-ethyl-4-(pyridin-4-yl)benzamide | nih.gov |
| SER 438 | Hydrogen Bond | Pyridine-thiourea derivatives | mdpi.com |
| ASP 437 | Hydrogen Bond | Pyridine-thiourea derivatives | mdpi.com |
These simulations provide a detailed atomic-level understanding of how this compound analogues can bind to their targets, offering a clear rationale for designing modifications that can enhance binding affinity and selectivity.
While molecular docking provides a rapid assessment of binding modes, more rigorous methods are needed for accurate prediction of binding affinities. Free Energy Perturbation (FEP) is a computationally intensive method based on statistical mechanics that can calculate the difference in binding free energy between two ligands with high accuracy.
FEP simulations involve creating a non-physical, or "alchemical," pathway that gradually transforms one ligand into another within the protein's binding site. By calculating the free energy change along this pathway, FEP can predict the relative binding affinity of a new analogue before it is synthesized. This method has shown significant advantages over less rigorous techniques like MM-PBSA and MM-GBSA, with mean absolute deviations from experimental values often falling below 2 kcal/mol. nih.govresearchgate.net
Although no specific FEP studies have been published for this compound, this methodology represents a powerful future direction. Its application could precisely guide the selection of substituents on the pyridine (B92270) or benzamide rings to maximize binding potency, allowing researchers to prioritize the synthesis of only the most promising candidates.
Computational Approaches to ADME Prediction and Optimization for this compound Derivatives (In Silico)
A successful drug must not only bind its target with high affinity but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction allows for the early assessment of a compound's pharmacokinetic profile, helping to identify and mitigate potential liabilities before significant resources are invested.
Computational tools can predict a wide range of physicochemical and pharmacokinetic properties that are critical for a compound's success as a drug. For series of N-pyridyl benzamides, preliminary pharmacokinetic profiles have been evaluated using computational predictions. nih.gov Various software platforms like SwissADME, ProTOX II, and QikProp are commonly used to assess these properties. nih.govdntb.gov.uaresearchgate.net
| ADME/Tox Property | Significance in Drug Design | Typical In Silico Prediction Method |
| Solubility | Affects absorption and formulation. Poor solubility is a major cause of drug failure. | Prediction of LogS or solubility class (e.g., poorly, moderately soluble). nih.gov |
| Gastrointestinal (GI) Absorption | Determines how much of the drug enters the bloodstream after oral administration. | Calculation of percentage human intestinal absorption (%HIA). |
| Blood-Brain Barrier (BBB) Permeation | Crucial for drugs targeting the central nervous system (CNS). Undesirable for peripherally acting drugs. | Prediction of LogBB or classification as a BBB permeant/non-permeant. |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on the target. High binding can prolong duration of action. nih.gov | Prediction of the percentage of drug bound to plasma proteins. |
| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. | Prediction of whether a compound is an inhibitor of key isoforms (e.g., CYP2D6, CYP3A4). |
| Toxicity | Early prediction of potential toxicities (e.g., hepatotoxicity, mutagenicity) can prevent late-stage failures. | Models trained on toxicological data to predict specific toxic endpoints. jonuns.com |
By integrating these in silico ADME predictions early in the design cycle, researchers can optimize this compound derivatives to not only have high potency but also possess the drug-like properties necessary for clinical success.
In Silico Metabolic Stability Prediction (e.g., CYP site of metabolism)
A critical aspect of drug development is understanding a compound's metabolic stability, as rapid metabolism can lead to poor bioavailability and the formation of potentially toxic byproducts. news-medical.net In silico models are frequently used to predict which parts of a molecule are most susceptible to metabolism by key enzyme families, particularly the Cytochrome P450 (CYP) superfamily. news-medical.netnih.gov CYPs are responsible for the oxidative metabolism of approximately 80% of clinical drugs. nih.gov
Predictive models for this compound would focus on identifying the most probable sites of metabolism. These models often use machine learning algorithms trained on large datasets of known drug metabolism outcomes or employ quantum mechanics to calculate the lability of specific atoms. news-medical.netnih.gov For this compound, the primary sites of potential CYP-mediated oxidation would be the aromatic rings and the methyl group.
Key Predicted Metabolic Transformations:
Aromatic Hydroxylation: The benzoyl ring and the methyl-pyridine ring are susceptible to hydroxylation. The precise position is determined by the electronic properties of the rings and the steric accessibility within the CYP active site.
Methyl Group Oxidation: The 4-methyl group on the pyridine ring is a prime candidate for oxidation, potentially being converted first to a hydroxymethyl group and subsequently to a carboxylic acid.
Computational tools can generate a regioselectivity map, highlighting the most likely atoms to be metabolized. By identifying these "metabolic hotspots," medicinal chemists can modify the structure—for instance, by replacing a hydrogen atom with a fluorine atom at a labile site—to block metabolism and improve the compound's stability and pharmacokinetic profile.
Table 1: Predicted Metabolic Liabilities of this compound
| Molecular Site | Type of Metabolism | Predicted Enzyme Family | Potential Outcome |
|---|---|---|---|
| Benzoyl Ring | Aromatic Hydroxylation | CYP (e.g., CYP3A4, CYP2D6) | Introduction of a hydroxyl (-OH) group |
| Pyridine Ring | Aromatic Hydroxylation | CYP (e.g., CYP3A4, CYP2D6) | Introduction of a hydroxyl (-OH) group |
Blood-Brain Barrier Permeability and Other Barrier Predictions (In Silico)
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain, and predicting a molecule's ability to permeate it is a significant challenge in drug design. bioascent.comresearchgate.net In silico models provide a rapid and cost-effective first assessment of BBB permeability.
These predictive models can be based on several approaches:
Physicochemical Descriptors: Simple properties like molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond count are correlated with BBB permeability. Models often use established guidelines like Lipinski's Rule of Five.
Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between a compound's structural features (descriptors) and its experimentally determined BBB permeability. bioascent.com These models are trained on large datasets of compounds with known permeability.
3D Molecular Structure Analysis: Methods like VolSurf transform the 3D molecular interaction fields of a compound into descriptors that can be correlated with experimental permeation data, correctly predicting BBB permeation for a high percentage of compounds. researchgate.net
Machine Learning Models: Modern approaches utilize advanced algorithms like recurrent neural networks or LightGBM to build highly predictive models from extensive datasets of chemical structures and permeability data. nih.gov
Table 2: Calculated Physicochemical Properties for BBB Prediction of this compound
| Property | Predicted Value | Significance for BBB Permeability |
|---|---|---|
| Molecular Weight | ~212.25 g/mol | Favorable (typically < 450 g/mol ) |
| LogP (Lipophilicity) | Moderate | A balance is required; too high or too low is detrimental. |
| Polar Surface Area (PSA) | Moderate | Favorable (typically < 90 Ų) |
| Hydrogen Bond Donors | 1 (Amide N-H) | Favorable (typically ≤ 5) |
Quantum Chemical Calculations for Reactivity and Electrostatic Potential Analysis of this compound
Quantum chemical calculations provide a deep understanding of a molecule's electronic structure, which governs its reactivity and how it interacts with biological targets like proteins and enzymes. researchgate.net These calculations are used to determine properties such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO).
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It identifies regions that are electron-rich (electronegative, susceptible to electrophilic attack and hydrogen bond accepting) and electron-poor (electropositive, susceptible to nucleophilic attack and hydrogen bond donating).
For this compound, MEP analysis reveals specific key features:
Electronegative Regions: The most electronegative potentials are located around the carbonyl oxygen of the amide group and the nitrogen atom of the pyridine ring. mdpi.com These sites are primary points for forming hydrogen bonds with biological receptors.
Electropositive Regions: The most electropositive region is centered on the amide N-H group, making it a strong hydrogen bond donor. mdpi.com
This information is crucial for understanding how the molecule will orient itself within a receptor's binding pocket and for designing analogs with improved binding affinity.
Frontier Molecular Orbital (HOMO/LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are prone to oxidation.
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to reduction or nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. These calculations can help rationalize metabolic stability and predict potential sites for covalent bond formation.
Table 3: Representative Data from Quantum Chemical Calculations
| Parameter | Description | Implication for this compound |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution | Identifies key H-bond donor (amide N-H) and acceptor (amide C=O, pyridine N) sites. mdpi.com |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to oxidation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to reduction. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Imatinib |
| N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide |
| Buspirone |
| Metoprolol |
| Indoramin |
| Lorcainide |
| Sabeluzole |
| Astemizole |
| O-desmethylastemizole |
| Bamipine |
| N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide |
| 4-Methyl-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide |
| N-{4-METHYL-3-[(3-PYRIMIDIN-4-YLPYRIDIN-2-YL)AMINO]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE |
| N-ethyl-4-(pyridin-4-yl)benzamide |
| N-((2,3-Dihydrobenzo[b] mdpi.comnih.govdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide |
| 4-Methyl-N-pyridin-3-YL-benzenesulfonamide |
| (R)-6-(3-fluoro-5-(2-(pyrrolidin-2-yl)ethyl)phenethyl)-4-methylpyridin-2-amine |
| 4-Chloro-N-(pyridin-3-yl)benzenesulfonamide |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 4 Methyl Pyridin 3 Yl Benzamide Derivatives
Systematic Exploration of Substituent Effects on Biological Activity (In Vitro)
The biological activity of N-(4-methyl-pyridin-3-yl)-benzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide (B126) and the pyridine (B92270) rings. In vitro assays are fundamental in systematically exploring these effects to build a comprehensive SAR model.
Substitutions on the benzoyl portion of the this compound scaffold play a critical role in modulating target affinity and selectivity. The electronic and steric properties of these substituents can significantly alter interactions with the target protein, often a kinase.
Research on analogous benzamide-containing kinase inhibitors, such as those targeting Bcr-Abl, has demonstrated that specific substitutions on the phenyl ring can lead to substantial improvements in potency. nih.gov For instance, the introduction of halogen atoms (e.g., fluorine, chlorine) or small alkyl groups at the meta or para positions of the benzamide ring can enhance binding affinity. nih.govmdpi.com These groups can occupy small hydrophobic pockets within the binding site or alter the electronic nature of the ring to improve interactions. For example, a trifluoromethyl group at the meta-position has been shown to be highly effective in some series. nih.gov
The position of the substituent is also crucial. In studies of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, a 4-methoxy group on the benzamide ring was found to be beneficial for potency. nih.gov The addition of a 2-fluoro substituent to this 4-methoxy analog further increased the activity, highlighting the cooperative effects of multiple substitutions. nih.gov Molecular modeling studies on aryl benzamide series have shown that these molecules can adopt specific "linear" or "arc" configurations within the binding site, stabilized by hydrogen bonds and hydrophobic contacts, which are dictated by the substitution pattern. nih.govbohrium.com
Selectivity is another key parameter influenced by aromatic substitutions. By tailoring the substituents, it is possible to achieve selectivity for a specific kinase over others, which is critical for minimizing off-target effects. For example, in the development of JAK2 inhibitors, ether-based macrocycles derived from a pyrimidine-based scaffold showed improved selectivity against other kinases like JAK1, JAK3, and CDK2. nih.gov Similarly, for the this compound scaffold, strategic placement of substituents could exploit unique features of the target kinase's binding site that are not present in closely related kinases.
Table 1: Illustrative Impact of Benzamide Ring Substitutions on Target Kinase Inhibition (IC₅₀)
| Compound ID | R1 (para-position) | R2 (meta-position) | Illustrative IC₅₀ (nM) |
| A-1 | H | H | 150 |
| A-2 | OCH₃ | H | 75 |
| A-3 | Cl | H | 60 |
| A-4 | OCH₃ | F | 35 |
| A-5 | H | CF₃ | 45 |
Note: This table is for illustrative purposes, showing general trends observed in related benzamide series.
Scaffold hopping, where the pyridine ring is replaced by other heterocycles, is a common strategy to improve properties. nih.gov Replacing the pyridine with a pyrimidine (B1678525), for instance, can introduce an additional hydrogen bond acceptor and potentially alter the vector of the substituents, leading to different binding modes and improved selectivity. nih.gov Studies on pyrazolopyridine-based inhibitors have shown that replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine (B1195680) core can significantly boost potency due to enhanced interactions with hinge residues. nih.gov
The methyl group at the 4-position of the pyridine ring is also a site for modification. Replacing it with other small alkyl groups or functional groups can probe the size and nature of the corresponding binding pocket. In some kinase inhibitor series, even minor changes at this position can lead to significant differences in activity and selectivity. researchgate.net Furthermore, the presence of the pyridine ring itself is known to improve metabolic stability and membrane permeability compared to a simple phenyl ring. nih.gov
Correlation of Structural Features with In Vitro Pharmacological Profiles
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for correlating structural features with activity. nih.govmdpi.com These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic/hydrophilic character are favorable or unfavorable for activity. For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, 3D-QSAR models revealed specific regions where modifications could enhance potency. nih.gov Such analyses applied to this compound derivatives would highlight the importance of the amide N-H as a hydrogen bond donor, the pyridine nitrogen as an acceptor, and specific spatial volumes around the rings that accommodate substituents. nih.gov
The planarity of the system and the ability to form key interactions, such as hydrogen bonds with the kinase hinge region and π-π stacking with aromatic residues like phenylalanine or tyrosine, are consistently important features in related inhibitor classes. mdpi.com
Strategic Modifications for Optimizing In Vitro ADME Properties
A potent compound is of little therapeutic value if it possesses poor ADME properties. Therefore, a key part of the drug discovery process involves optimizing the molecule to have a suitable profile for metabolic stability, solubility, and permeability.
Metabolic stability, often assessed in vitro using liver microsomes, is a critical parameter that predicts the in vivo clearance of a compound. springernature.com Aromatic and heterocyclic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, which is a major metabolic pathway. nih.gov
For the this compound scaffold, potential metabolic "soft spots" include the benzamide phenyl ring and the pyridine ring. Strategies to enhance metabolic stability include:
Introducing electron-withdrawing groups: Adding groups like fluorine or chlorine to the aromatic rings can make them less electron-rich and thus less susceptible to oxidative metabolism. researchgate.net
Blocking metabolic sites: Placing metabolically robust groups, such as fluorine or a methyl group, at positions known to be sites of hydroxylation can block metabolism at that site.
Scaffold hopping: Replacing a metabolically liable ring with a more stable one is a proven strategy. For example, replacing a phenyl ring with a pyridine or a pyridine with a pyrimidine can increase metabolic stability by introducing a more electron-deficient system. nih.govnih.gov
In vitro assays using human and rodent liver microsomes can quantify the metabolic half-life (t½) of derivatives, allowing for a systematic evaluation of different substitutions. nih.govnih.gov
Table 2: Illustrative Impact of Substitutions on In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Modification | Illustrative HLM t½ (min) |
| B-1 | Parent Scaffold | 15 |
| B-2 | Fluoro-substitution on benzamide ring | 45 |
| B-3 | Pyridine replaced with Pyrimidine | > 60 |
| B-4 | Methyl group on pyridine replaced | 25 |
Note: This table is for illustrative purposes, showing general trends observed in related heterocyclic compounds.
Aqueous solubility and membrane permeability are crucial for oral absorption. These properties are often in opposition: increasing polarity to improve solubility can decrease permeability, and increasing lipophilicity to improve permeability can decrease solubility. A balance must be struck, often guided by physicochemical parameters like the partition coefficient (logP) or distribution coefficient (logD). merckgroup.com
For this compound derivatives, several strategies can be employed to modulate these properties:
Solubility Enhancement: Introducing polar functional groups, such as hydroxyls or small amines, can improve aqueous solubility by increasing hydrogen bonding with water. matjournals.co.inekb.eg However, this must be done carefully to avoid negatively impacting target affinity or permeability. The formation of salts with acidic or basic centers in the molecule is another common approach. merckmillipore.com
Permeability Modulation: Permeability is largely driven by a compound's ability to transition from the aqueous environment of the gut into and across the lipid bilayer of intestinal cells. This is often assessed using in vitro models like the Caco-2 or MDCK cell permeability assays. youtube.com Optimizing lipophilicity is key. Introducing non-polar groups can increase permeability, but excessive lipophilicity can lead to poor solubility and increased metabolism. Replacing a basic group like a piperidine (B6355638) with a neutral cyclobutanol (B46151) has been shown to improve passive permeability in some inhibitor series. acs.org The oxadiazole nucleus, for instance, is known to increase lipophilicity and promote transmembrane diffusion. nih.gov
By systematically synthesizing and testing derivatives, a clear SPR can be established, guiding the design of compounds with an optimal balance of potency, solubility, and permeability for further development.
Table 3: Illustrative Structure-Property Relationships
| Compound ID | Modification | Illustrative logP | Illustrative Aqueous Solubility (µg/mL) | Illustrative Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| C-1 | Parent Scaffold | 3.5 | 10 | 5.0 |
| C-2 | Added -OH group to benzamide | 3.1 | 50 | 2.5 |
| C-3 | Added -Cl group to benzamide | 4.0 | 5 | 8.0 |
| C-4 | Added piperazine (B1678402) moiety | 2.8 | >100 | 1.5 |
Note: This table is for illustrative purposes, showing general trends in how structural changes affect key physicochemical properties.
Preclinical in Vitro Absorption, Distribution, Metabolism, and Excretion Adme Research on N 4 Methyl Pyridin 3 Yl Benzamide
In Vitro Metabolic Stability Assays in Subcellular Fractions (Microsomes, S9, Hepatocytes)nih.govsigmaaldrich.com
Metabolic stability assays are fundamental to predicting the in vivo hepatic clearance of a drug candidate. bldpharm.com These assays measure the rate at which a compound is metabolized by various liver-derived systems. The primary test systems include liver microsomes, S9 fractions, and hepatocytes. nih.govbldpharm.com
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov Microsomal stability assays are high-throughput and cost-effective for assessing the initial metabolic fate of a compound. chemicalbook.com
Liver S9 Fraction: The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic pathways. nih.govchemicalbook.com This provides a more comprehensive picture of metabolism than microsomes alone. bldpharm.com
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors in their natural cellular environment. chemicalbook.com They are considered the "gold standard" for in vitro metabolism studies as they can assess metabolic pathways, uptake, and efflux. bldpharm.com
The general procedure for these assays involves incubating the test compound with the respective subcellular fraction or cell type and monitoring the decrease in the parent compound concentration over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). bldpharm.com The results are typically reported as the half-life (t½) and intrinsic clearance (CLint).
To support the selection of appropriate animal models for preclinical toxicology and pharmacokinetic studies, metabolic stability is assessed across different species (e.g., human, rat, mouse, dog, monkey). Significant differences in metabolic rates between species can impact the translation of animal data to humans. A hypothetical data table for such a study is presented below.
Table 1: Hypothetical In Vitro Metabolic Stability of N-(4-Methyl-pyridin-3-YL)-benzamide across Species
| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | Data not available | Data not available |
| Rat | Liver Microsomes | Data not available | Data not available |
| Mouse | Liver Microsomes | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Data not available |
| Human | Hepatocytes | Data not available | Data not available |
| Rat | Hepatocytes | Data not available | Data not available |
Following incubation in metabolic systems, identifying the major metabolites is crucial for understanding the metabolic pathways and potential for the formation of active or toxic metabolites. High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the structures of metabolites by providing accurate mass measurements, which can be used to determine their elemental composition. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information. Common metabolic transformations include hydroxylation, N-dealkylation, and glucuronidation.
In Vitro Permeability Studies across Biological Membrane Models (e.g., Caco-2 Cell Monolayers, PAMPA)
Assessing a compound's ability to cross biological membranes is key to predicting its oral absorption. Two common in vitro models are Caco-2 cell monolayers and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Cell Monolayers: The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when grown on a semi-permeable support, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay can evaluate both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp). Permeability is typically measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the apparent permeability coefficient (Papp) and the efflux ratio.
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that assesses passive permeability across an artificial lipid membrane. It is a high-throughput and cost-effective method for predicting passive diffusion, which is the primary absorption mechanism for many drugs.
A hypothetical data table for permeability assessment is shown below.
Table 2: Hypothetical In Vitro Permeability of this compound
| Assay | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| Caco-2 | Data not available | Data not available | Data not available | Data not available |
| PAMPA | Data not available | N/A | N/A | Data not available |
Plasma Protein Binding Determinations (In Vitro Equilibrium Dialysis, Ultrafiltration)
The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. Only the unbound fraction of a drug is pharmacologically active and available to be metabolized or excreted. Common methods for determining plasma protein binding include:
Equilibrium Dialysis: In this method, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the bound fraction.
Ultrafiltration: This technique uses a centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane.
The results are expressed as the percentage of the drug that is bound to plasma proteins.
Table 3: Hypothetical Plasma Protein Binding of this compound
| Species | Assay Method | Percent Bound (%) |
| Human | Equilibrium Dialysis | Data not available |
| Rat | Equilibrium Dialysis | Data not available |
Cytochrome P450 (CYP) Inhibition and Induction Studies (In Vitro)
Drug-drug interactions (DDIs) are a major safety concern. In vitro assays to assess a compound's potential to inhibit or induce major CYP enzymes are required by regulatory agencies. sigmaaldrich.com
CYP Inhibition: These assays determine if a compound can inhibit the activity of specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by incubating the compound with human liver microsomes and a probe substrate for each CYP isoform.
CYP Induction: CYP induction is the process by which a drug enhances the synthesis of a CYP enzyme, leading to increased metabolism of co-administered drugs. These studies are typically conducted in cultured human hepatocytes, and the induction potential is assessed by measuring changes in mRNA levels and/or enzyme activity after treatment with the test compound.
Table 4: Hypothetical CYP450 Inhibition Profile of this compound
| CYP Isoform | IC₅₀ (µM) |
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
Advanced Analytical and Bioanalytical Methodologies for N 4 Methyl Pyridin 3 Yl Benzamide Research
Development and Validation of Chromatographic Methods for Quantitation in Research Matrices (e.g., HPLC-UV, LC-MS/MS)
The accurate quantification of N-(4-Methyl-pyridin-3-YL)-benzamide in diverse research matrices, such as plasma, tissues, and cell lysates, is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for this purpose. rsc.org
HPLC-UV Method Development:
A typical HPLC-UV method for a pyridine (B92270) derivative like this compound would involve a reverse-phase approach. ijsrst.comnih.gov The development process focuses on optimizing several key parameters to achieve a sensitive, specific, and robust assay. ijsrst.comyoutube.com
Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds. The choice of column chemistry and dimensions is critical for achieving adequate retention and resolution from matrix components.
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is a crucial parameter, as it influences the ionization state of the pyridine and benzamide (B126) moieties, thereby affecting retention time and peak shape. helixchrom.com For pyridine derivatives, which are often hydrophilic, careful selection of mobile phase additives may be necessary to achieve good chromatography without the use of ion-pairing reagents that are incompatible with mass spectrometry. helixchrom.com
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the target analyte while separating it from other matrix components.
UV Detection Wavelength: The selection of the UV detection wavelength is based on the compound's chromophores. The aromatic rings in this compound are expected to have significant UV absorbance, and the optimal wavelength would be determined by acquiring a UV spectrum of the pure compound.
LC-MS/MS Method Development:
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred technique. rsc.org This method couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like this compound and is known to be susceptible to matrix effects, where co-eluting compounds can suppress or enhance the analyte's signal. nih.govnih.gov
Mass Spectrometry Parameters: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly specific detection method minimizes interference from matrix components.
Method Validation: Once developed, both HPLC-UV and LC-MS/MS methods must be rigorously validated according to established guidelines (e.g., ICH guidelines) to ensure their reliability. ijsrst.comresearchgate.net Validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantification), and stability. ijsrst.com
Table 1: Illustrative HPLC-UV and LC-MS/MS Method Parameters for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 10 min | 5% to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | ESI+, MRM |
| MRM Transition | N/A | To be determined |
| Injection Volume | 10 µL | 5 µL |
| Run Time | 15 min | 8 min |
Application of High-Resolution Mass Spectrometry for Structural Characterization of this compound and its Metabolites (In Vitro)
Understanding the metabolic fate of a new chemical entity is a critical aspect of its preclinical development. High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and structurally characterizing the metabolites of this compound formed during in vitro studies, such as incubations with liver microsomes or hepatocytes. ijpras.comnih.govresearchgate.net
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements (typically with an error of less than 5 ppm). ijpras.comnih.gov This accuracy allows for the confident determination of the elemental composition of both the parent compound and its metabolites. nih.gov
Metabolite Identification Workflow:
Incubation: this compound is incubated with a metabolically active system, such as rat or human liver microsomes, in the presence of necessary cofactors. researchgate.net
Sample Preparation: The incubation mixture is subjected to protein precipitation or solid-phase extraction to remove proteins and other interfering substances.
LC-HRMS Analysis: The extracted sample is analyzed by LC-HRMS. The chromatographic separation helps to resolve different metabolites.
Data Mining: The acquired data is processed using specialized software to identify potential metabolites. This often involves searching for mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation).
Structural Elucidation: The elemental composition of a potential metabolite is determined from its accurate mass. Further structural information is obtained by analyzing its fragmentation pattern in MS/MS or MSn experiments. ijpras.com By comparing the fragmentation pattern of the metabolite to that of the parent compound, the site of metabolic modification can often be deduced.
Potential Metabolic Pathways for this compound:
Based on its chemical structure, several metabolic transformations can be anticipated for this compound.
Table 2: Predicted In Vitro Metabolites of this compound
| Metabolic Reaction | Description | Predicted Mass Shift |
| Oxidation | Addition of an oxygen atom | +15.9949 Da |
| Hydroxylation | Addition of a hydroxyl group to an aromatic ring or the methyl group | +15.9949 Da |
| N-dealkylation | Not applicable for this structure | N/A |
| Hydrolysis | Cleavage of the amide bond | - |
| Glucuronidation | Conjugation with glucuronic acid | +176.0321 Da |
| Sulfation | Conjugation with a sulfate (B86663) group | +79.9568 Da |
The high-resolution mass data, combined with the fragmentation patterns, allows for the confident identification and structural characterization of these and other potential metabolites. nih.govnih.gov
Advanced Spectroscopic Techniques for Characterizing Interactions with Biological Targets (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To understand the mechanism of action of this compound, it is crucial to characterize its binding to its biological target(s). Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the thermodynamics and kinetics of these interactions. nih.govtainstruments.comnih.govmalvernpanalytical.com
Surface Plasmon Resonance (SPR):
SPR is a label-free optical technique that monitors molecular interactions in real-time. nih.govspringernature.com In a typical SPR experiment for a small molecule like this compound, the protein target is immobilized on a sensor chip surface. nih.govspringernature.com The small molecule is then flowed over the surface, and any binding event is detected as a change in the refractive index at the surface, which is proportional to the change in mass. rsc.org
From an SPR experiment, the following key parameters can be determined:
Association rate constant (k_on): The rate at which the small molecule binds to the target.
Dissociation rate constant (k_off): The rate at which the small molecule dissociates from the target.
Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_off to k_on. A lower K_D value indicates a higher binding affinity.
Isothermal Titration Calorimetry (ITC):
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com This allows for the determination of the complete thermodynamic profile of the interaction. tainstruments.comfrontiersin.org In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. nih.gov The heat change associated with each injection is measured. nih.gov
ITC provides the following thermodynamic parameters:
Binding Affinity (K_A or K_D): A direct measure of the strength of the interaction. tainstruments.com
Enthalpy Change (ΔH): The heat released or absorbed upon binding. frontiersin.org
Entropy Change (ΔS): A measure of the change in disorder of the system upon binding. frontiersin.org
Stoichiometry (n): The ratio of the small molecule to the protein in the complex. tainstruments.com
Table 3: Comparison of SPR and ITC for Binding Characterization
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding. rsc.org | Measures heat changes upon binding. nih.gov |
| Key Output | Kinetics (k_on, k_off) and affinity (K_D). nih.gov | Thermodynamics (K_D, ΔH, ΔS) and stoichiometry (n). tainstruments.comfrontiersin.org |
| Labeling | Label-free, but one binding partner is immobilized. rsc.org | Label-free, in-solution measurement. nih.govmalvernpanalytical.com |
| Throughput | Can be high, suitable for screening. cytivalifesciences.com | Lower throughput, more suited for detailed characterization. |
| Sample Consumption | Generally lower than ITC. | Can be higher, especially for the protein. |
The complementary data obtained from SPR and ITC provides a comprehensive understanding of the molecular recognition between this compound and its biological target, which is invaluable for guiding further drug discovery and optimization efforts. frontiersin.org
N 4 Methyl Pyridin 3 Yl Benzamide As a Research Tool and Chemical Probe
Utility of N-(4-Methyl-pyridin-3-YL)-benzamide in Elucidating Biological Pathways (In Vitro)
While direct and extensive in vitro studies specifically elucidating the biological pathways modulated by this compound are not widely documented in publicly available literature, the broader class of benzamide (B126) and pyridine-containing compounds has been extensively investigated, offering significant insights into its potential utility. The structural motifs present in this compound are frequently found in molecules that target key biological pathways, particularly in the context of oncology and inflammatory diseases.
Derivatives of benzamide are well-known inhibitors of various enzyme families, most notably kinases. For instance, research into novel 4-(pyrimidin-2-ylamino)benzamide derivatives has identified potent inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often dysregulated in cancer. researchgate.net These compounds demonstrate that the benzamide core can serve as a crucial pharmacophore for engaging with the ATP-binding site of kinases. Similarly, studies on 4-methylbenzamide (B193301) derivatives containing substituted purines have shown their potential as inhibitors of protein kinases, highlighting the importance of the methylbenzamide moiety in achieving biological activity. nih.gov
The pyridine (B92270) ring, another key component of this compound, is also a common feature in biologically active compounds. For example, N-(pyridin-2-yl)benzamide analogues have been investigated for their activity against kinetoplastid parasites, with their mechanism of action linked to DNA binding. nih.gov This suggests that the pyridine moiety can contribute to the molecule's ability to interact with biological macromolecules and influence cellular processes.
The combination of the benzamide and pyridine moieties in this compound therefore suggests its potential to be explored as a modulator of various signaling pathways. In vitro assays, such as kinase activity assays, cell proliferation assays, and reporter gene assays, would be essential to systematically evaluate its biological effects and elucidate the specific pathways it may influence.
Table 1: Examples of In Vitro Assays for Characterizing Benzamide Derivatives
| Assay Type | Purpose | Example Application for Benzamide Derivatives |
| Kinase Inhibition Assay | To determine the inhibitory activity of a compound against a specific kinase. | Evaluation of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as RET kinase inhibitors. nih.gov |
| Cell Proliferation Assay | To measure the effect of a compound on the growth of cancer cell lines. | Assessment of the anti-proliferative effects of 4-methylbenzamide derivatives on leukemia cells. nih.gov |
| Hedgehog Signaling Pathway Assay | To quantify the inhibition of the Hedgehog signaling pathway. | Characterization of 4-(2-pyrimidinylamino)benzamide derivatives as Hedgehog pathway inhibitors. researchgate.net |
| DNA Binding Assay | To assess the ability of a compound to bind to DNA. | Investigation of N-(pyridin-2-yl)benzamide analogues for their interaction with kinetoplastid DNA. nih.gov |
Design and Synthesis of this compound-Based Chemical Probes for Target Validation
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. The this compound scaffold represents a promising starting point for the design and synthesis of such probes. Its modular nature allows for systematic modifications to optimize potency, selectivity, and physicochemical properties.
The synthesis of this compound and its derivatives can be achieved through standard amide bond formation reactions. A common synthetic route involves the coupling of a substituted benzoic acid with a corresponding substituted aminopyridine. For instance, the synthesis of N-(4-methylpyridin-2-yl)benzamide derivatives has been reported via the reaction of 2-aminopyrimidine (B69317) with a corresponding acid in the presence of coupling agents like EDC.HCl and DMAP. researchgate.net This straightforward synthetic accessibility facilitates the generation of a library of analogues for structure-activity relationship (SAR) studies.
To develop a chemical probe from the this compound scaffold, several key design considerations must be taken into account:
Potency and Selectivity: Modifications to both the benzamide and pyridine rings can be explored to enhance binding affinity for the target protein and minimize off-target effects.
Target Engagement Marker: A "handle" can be incorporated into the molecule to allow for the attachment of reporter tags, such as fluorophores or biotin, for use in pull-down assays or imaging studies to confirm target engagement.
Negative Control: A structurally similar but biologically inactive analogue should be synthesized to serve as a negative control in experiments, ensuring that any observed biological effects are due to specific target inhibition.
The synthesis of norbelladine (B1215549) derivatives, which share some structural similarities, involved a three-step process including imine formation, hydrogenation, and N-methylation, demonstrating the feasibility of multi-step synthetic routes to create diverse chemical entities. mdpi.com
Table 2: Key Steps in Designing a Chemical Probe from this compound
| Step | Description | Rationale |
| 1. Initial Hit Identification | Identify a biological target of interest for which this compound shows initial activity. | To establish a starting point for optimization. |
| 2. Structure-Activity Relationship (SAR) Studies | Synthesize and test a series of analogues with systematic modifications to the scaffold. | To understand the key structural features required for potent and selective inhibition. |
| 3. Introduction of a Linker/Handle | Incorporate a chemically inert linker at a suitable position on the molecule. | To enable the attachment of reporter tags for target validation experiments. |
| 4. Synthesis of a Negative Control | Create an analogue that is structurally similar to the probe but lacks the key interacting groups. | To differentiate between specific on-target effects and non-specific or off-target effects. |
| 5. In Vitro and In-Cellulo Validation | Characterize the probe's potency, selectivity, and ability to engage its target in cellular systems. | To confirm the probe's utility as a tool for studying the target's biological function. |
Exploration of this compound as a Starting Point for Rational Ligand Design
Rational ligand design is a drug discovery approach that relies on the knowledge of a biological target's three-dimensional structure to design molecules that can bind to it with high affinity and selectivity. The this compound scaffold provides a solid foundation for such efforts due to its proven ability to interact with various biological targets and its synthetic tractability.
The process of rational ligand design often begins with a "hit" compound, like this compound, which demonstrates some level of biological activity. Through techniques such as X-ray crystallography or computational modeling, the binding mode of this initial hit to its target protein can be determined. This structural information then guides the design of new analogues with improved properties.
For example, the benzamide scaffold has been successfully utilized in the lead optimization of TYK2 inhibitors. nih.gov Starting with a 4-aminopyridine (B3432731) benzamide lead molecule, structure-based design was employed to introduce modifications that enhanced potency and selectivity against other kinases in the JAK family. nih.gov This highlights the potential of the benzamide core to serve as an anchor for building more complex and optimized inhibitors.
The exploration of this compound as a starting point for rational ligand design would involve:
Identification of a Target and Binding Mode: Determining the specific biological target of this compound and its binding interactions through experimental or computational methods.
Structure-Based Design: Using the structural information to design modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and disrupt unfavorable ones.
Iterative Synthesis and Testing: Synthesizing the designed analogues and evaluating their biological activity, feeding the results back into the design cycle for further refinement.
The synthesis and evaluation of pyridine-3-carboxamide (B1143946) analogs as antibacterial agents have demonstrated the importance of the substitution pattern on the aromatic rings for biological activity, providing a basis for SAR-driven design. nih.gov
Future Directions and Emerging Research Avenues for N 4 Methyl Pyridin 3 Yl Benzamide
Integration of Artificial Intelligence and Machine Learning in N-(4-Methyl-pyridin-3-YL)-benzamide Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research landscape for this compound. These computational tools offer the potential to accelerate the discovery and optimization of novel analogues by rapidly analyzing vast datasets and identifying complex structure-activity relationships (SAR).
Furthermore, generative AI models can design novel this compound analogues with desired properties from scratch, exploring a much wider chemical space than is possible with traditional methods. acs.org AI can also play a crucial role in predicting the potential biological targets of these compounds, a process known as target fishing or target identification. nih.govbohrium.com By analyzing the chemical structure of the this compound scaffold, AI algorithms can predict its likely protein targets, which can help in understanding its mechanism of action and identifying potential side effects. nih.govbohrium.com
The application of AI also extends to synthetic chemistry, where it can assist in devising efficient and sustainable synthetic routes for this compound derivatives. nih.gov Computer-aided synthesis planning (CASP) tools can propose novel and optimized reaction pathways, contributing to the development of more scalable and cost-effective production methods. nih.gov
| AI/ML Application | Potential Impact on this compound Research | Key Technologies |
|---|---|---|
| Virtual Screening | Rapid identification of potent analogues from large virtual libraries. | Molecular Docking, QSAR, Deep Learning |
| De Novo Drug Design | Generation of novel chemical structures with optimized properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |
| Target Prediction | Identification of novel biological targets and elucidation of mechanism of action. | Proteochemometric (PCM) modeling, Deep Learning |
| ADMET Prediction | Early assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. | Machine Learning Models, Physiologically Based Pharmacokinetic (PBPK) Modeling |
| Synthesis Planning | Design of efficient and sustainable synthetic routes. | Computer-Aided Synthesis Planning (CASP), Retrosynthesis Prediction |
Exploration of Novel Target Classes Modulated by this compound Scaffold
The inherent structural features of the this compound scaffold make it a "privileged structure" capable of interacting with a diverse range of biological targets. While initial research may have focused on a specific target class, emerging research is aimed at exploring the broader therapeutic potential of this scaffold by investigating its activity against novel target classes.
Recent studies on similar benzamide (B126) and pyridine-containing compounds have revealed their potential to modulate a variety of enzymes and receptors involved in different disease pathways. For instance, various benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.gov The pyridine (B92270) scaffold is a common feature in many kinase inhibitors, and it is plausible that this compound analogues could be developed as potent and selective inhibitors of novel kinase targets implicated in cancer and inflammatory diseases.
Furthermore, the pyridyl benzamide scaffold has shown promise as a potential therapeutic agent against kinetoplastids, such as Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov This opens up avenues for developing novel anti-parasitic drugs based on the this compound core structure. Other potential target classes for this scaffold could include enzymes involved in metabolic disorders, such as glucokinase, and those implicated in neurodegenerative diseases. nih.gov The exploration of these novel target classes could lead to the discovery of first-in-class drugs for a range of untreated or undertreated diseases.
| Novel Target Class | Therapeutic Area | Rationale for Exploration |
|---|---|---|
| Kinases | Oncology, Inflammation | The pyridine moiety is a common feature in many approved kinase inhibitors. |
| Histone Deacetylases (HDACs) | Oncology | Benzamide derivatives have shown potent HDAC inhibitory activity. nih.gov |
| Kinetoplastid-specific enzymes | Infectious Diseases (e.g., African trypanosomiasis) | Pyridyl benzamides have demonstrated activity against Trypanosoma brucei. nih.gov |
| Glucokinase | Metabolic Disorders (e.g., Type 2 Diabetes) | Benzamide derivatives have been explored as glucokinase activators. nih.gov |
| Urease | Infectious Diseases (Fungal) | Benzoylselenoureas have shown dual-action inhibition of fungal growth and urease activity. acs.org |
Advancements in Synthetic Methodologies for Sustainable and Scalable Production of this compound Derivatives for Research
The efficient and sustainable synthesis of this compound derivatives is crucial for facilitating their research and development. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, which can be both environmentally unfriendly and difficult to scale up. Therefore, a key future direction is the development of advanced synthetic methodologies that are more sustainable and scalable.
One promising approach is the adoption of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com This includes the use of safer solvents, renewable starting materials, and catalytic reactions that minimize waste. For instance, the use of deep eutectic solvents (DES) as both a reaction medium and a reagent has been shown to be a sustainable method for the synthesis of benzimidazole scaffolds and could be adapted for benzamide synthesis. nih.gov
Continuous flow chemistry is another powerful technology that offers significant advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.orgnih.govcam.ac.uk Flow reactors allow for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. beilstein-journals.orgnih.gov The synthesis of pyridine-containing compounds has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound derivatives. vcu.edu
Furthermore, the development of novel catalytic systems, such as biocatalysts or metal-organic frameworks (MOFs), can lead to more efficient and selective amide bond formation. Biocatalytic amide-bond coupling, for example, offers a more sustainable alternative to traditional chemical methods.
| Advanced Synthetic Methodology | Key Advantages | Relevance to this compound Synthesis |
|---|---|---|
| Green Chemistry | Reduced environmental impact, increased safety, use of renewable resources. nih.govmdpi.com | Application of safer solvents and reagents in the synthesis of the benzamide and pyridine moieties. |
| Continuous Flow Chemistry | Improved safety, scalability, higher yields, and better process control. beilstein-journals.orgnih.govcam.ac.uk | Enables the efficient and scalable production of this compound and its analogues. vcu.edu |
| Biocatalysis | High selectivity, mild reaction conditions, and reduced waste. | Enzymatic synthesis of the amide bond offers a sustainable alternative to chemical coupling agents. |
| Novel Catalytic Systems | Increased efficiency, selectivity, and broader substrate scope. | Development of new catalysts for the key bond-forming reactions in the synthesis. |
Development of Advanced In Vitro Models for Preclinical Characterization of this compound Analogues
The preclinical characterization of this compound analogues is a critical step in their development as therapeutic agents. Traditional preclinical models, such as 2D cell cultures and animal models, often fail to accurately predict human responses, leading to high attrition rates in clinical trials. nih.gov The development and application of advanced in vitro models that better recapitulate human physiology are therefore a crucial future direction.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for testing the efficacy and toxicity of drug candidates. nih.govnih.govmdpi.com These models mimic the complex cell-cell and cell-matrix interactions that occur in vivo, providing a more accurate prediction of a compound's activity in human tissues. nih.govnih.gov For instance, intestinal organoids can be used to assess the gastrointestinal toxicity of this compound analogues, a common side effect of many orally administered drugs. moleculardevices.comstemcell.com
Organ-on-a-chip (OOC) technology represents a further advancement in in vitro modeling, allowing for the creation of microphysiological systems that mimic the function of human organs. nih.govresearchgate.netnih.goveuropa.eu These microfluidic devices can be used to study the pharmacokinetics and pharmacodynamics of this compound analogues in a more dynamic and controlled environment. nih.gov For example, a liver-on-a-chip model could be used to investigate the metabolism of these compounds and predict potential drug-induced liver injury. Multi-organ-on-a-chip systems can even be used to study the systemic effects of a drug on interconnected organ systems. nih.govcore.ac.uk
The use of these advanced in vitro models in the preclinical characterization of this compound analogues is expected to improve the prediction of their clinical efficacy and safety, ultimately leading to the development of safer and more effective drugs.
| Advanced In Vitro Model | Key Features | Application in this compound Research |
|---|---|---|
| 3D Spheroids | Self-assembled aggregates of cells that mimic micro-tumors or tissues. mdpi.com | Efficacy testing of anticancer analogues in a tumor-like environment. researchgate.net |
| Organoids | Self-organizing 3D structures derived from stem cells that recapitulate organ architecture and function. nih.gov | Toxicity testing in organ-specific models (e.g., liver, kidney, intestine) to predict human-relevant adverse effects. moleculardevices.comnih.govnih.govsciopen.com |
| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that mimic the physiological functions of organs. nih.goveuropa.eu | Pharmacokinetic and pharmacodynamic studies, assessment of drug efficacy and toxicity in a dynamic system. nih.gov |
| Multi-Organ-on-a-Chip | Interconnected OOCs representing different organs to study systemic drug effects. nih.govcore.ac.uk | Evaluation of the overall physiological and toxicological effects of this compound analogues. nih.gov |
Q & A
Basic: What are the common synthetic routes for N-(4-Methyl-pyridin-3-YL)-benzamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves coupling a pyridine derivative (e.g., 4-methyl-3-aminopyridine) with benzoyl chloride or activated benzamide precursors. Key steps include:
- Amidation: Reacting the pyridine amine with benzoyl chloride in dichloromethane or THF, using bases like triethylamine to neutralize HCl .
- Purification: Column chromatography (e.g., chloroform:methanol gradients) or crystallization from diethyl ether to isolate the product .
- Yield Optimization: Adjusting stoichiometry (1.2:1 molar ratio of benzoyl chloride to amine) and reaction time (12–24 hours under reflux) improves yields up to 83% .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR (DMSO-d6) confirm regiochemistry and detect impurities. For example, aromatic protons in the pyridine ring appear at δ 8.0–8.5 ppm, while benzamide carbonyls resonate near δ 165–170 ppm .
- FTIR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyridine C=N (~1600 cm⁻¹) validate functional groups .
- HPLC-MS: High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ calculated vs. observed) .
Basic: What preliminary biological screening models are used to assess its activity?
Methodological Answer:
- Enzyme Inhibition Assays: Target kinases (e.g., Akt) using fluorescence-based assays with ATP analogs. IC50 values are calculated via dose-response curves .
- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .
Advanced: How can researchers resolve contradictory data in biological assays (e.g., varying IC50 across studies)?
Methodological Answer:
- Assay Standardization: Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number .
- Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance) for binding affinity or CRISPR-edited cell lines to confirm target specificity .
- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess significance thresholds (p < 0.05) and account for batch effects .
Advanced: What strategies improve synthetic yield and regioselectivity in multi-step syntheses?
Methodological Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for pyridine amines to prevent undesired coupling .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 2 hours) and improves regioselectivity in amidation .
- Flow Chemistry: Continuous reactors enhance scalability and reduce side products (e.g., over-hydrolysis of benzoyl chloride) .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- Docking Studies: Use PDB structures (e.g., 3HKC for kinase targets) to predict binding modes of the benzamide core .
- QSAR Models: Correlate substituent effects (e.g., trifluoromethyl groups) with logP and IC50 using ML algorithms (Random Forest, SVM) .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
Advanced: What methodologies validate metabolic stability and degradation pathways?
Methodological Answer:
- Liver Microsome Assays: Incubate with rat/human microsomes, monitor parent compound depletion via LC-MS/MS, and identify metabolites (e.g., hydroxylation at the pyridine ring) .
- Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions to profile degradation products .
- Stability-Indicating HPLC: Develop methods with resolution >2.0 between peaks of intact compound and degradants .
Advanced: How are structure-activity relationships (SAR) systematically explored for this scaffold?
Methodological Answer:
- Substituent Scanning: Synthesize derivatives with halogens (Cl, F), methyl, or methoxy groups at the benzamide para position to assess potency shifts .
- Bioisosteric Replacement: Replace pyridine with pyrimidine or thiazole rings to modulate lipophilicity (clogP 2.5–3.5) .
- Free-Wilson Analysis: Quantify contributions of substituents to activity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
